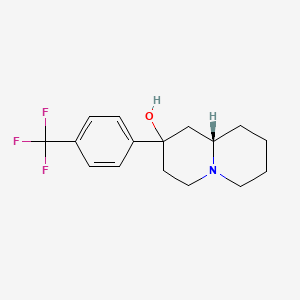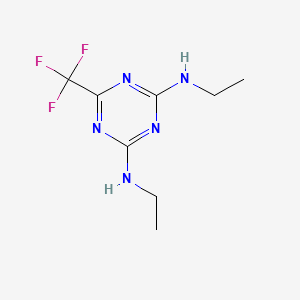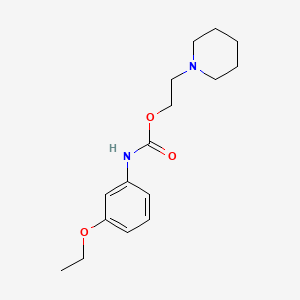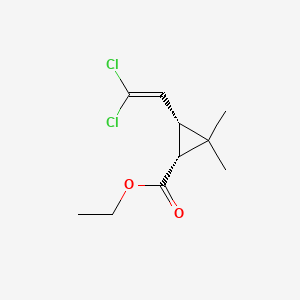![molecular formula C18H16N8O5 B13753144 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)
7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salor-int l217182-1ea is a chemical compound with the CAS number 476481-71-7. It is used primarily in experimental and research settings.
Vorbereitungsmethoden
The preparation of Salor-int l217182-1ea involves specific synthetic routes and reaction conditions. One common method includes the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Salor-int l217182-1ea undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted products .
Wissenschaftliche Forschungsanwendungen
Salor-int l217182-1ea has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as an intermediate in the production of other compounds. In biology, it is utilized in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a tool for drug discovery. Industrially, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Salor-int l217182-1ea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Salor-int l217182-1ea can be compared with other similar compounds, such as Salor-int l211729-1ea. While both compounds share some structural similarities, Salor-int l217182-1ea is unique in its specific chemical properties and applications. Other similar compounds include various benzylamine derivatives and pyrimidinetetrone analogs .
Eigenschaften
Molekularformel |
C18H16N8O5 |
|---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H16N8O5/c1-24-12-11(15(29)25(2)18(24)31)26(8-9-6-4-3-5-7-9)16(19-12)23-22-10-13(27)20-17(30)21-14(10)28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30) |
InChI-Schlüssel |
KWEXPYDAXVRAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)








![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
